4-Chlorophenylsulfinylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of “4-Chlorophenylsulfinylacetic acid” is not explicitly detailed in the available literature. However, related compounds such as “[(4-Chlorophenyl)sulfonyl]acetic acid” have been synthesized and studied .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not explicitly mentioned in the available literature. However, general principles of chemical reactions involving similar compounds can be found .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly detailed in the available literature .
Scientific Research Applications
Degradation and Environmental Treatment
Research on 4-Chlorophenylsulfinylacetic acid and related compounds, particularly their degradation, has been pivotal for environmental management. A significant application is in the wastewater treatment domain, where innovative systems are developed to remove toxic contaminants like 4-chlorophenol, a compound related to this compound due to its structural similarity and environmental relevance. For instance, a combination of persulfate (PS) and oxalic acid (OA) with a heterogeneous Fenton-like (HFL) system has shown remarkable efficiency in degrading 4-chlorophenol from synthetic wastewater. This process has been optimized using adaptive neuro-fuzzy inference systems, highlighting a synergistic effect that significantly enhances degradation efficiency, a crucial step towards mitigating environmental pollution (Hadi et al., 2020).
Synthesis and Pharmacological Activities
On the pharmaceutical front, this compound serves as a precursor in synthesizing sulfacetamine, a compound with promising pharmacological properties. The synthesis methods for sulfacetamine and its salts have been refined, revealing significant antithrombotic, antioxidant, hypocholesterolemic, immunostimulating, and protective-adaptive activities. These findings suggest potential applications in developing treatments for conditions requiring these pharmacological responses. Notably, sulfacetamine exhibits a broad spectrum of biological activities, indicating its potential in therapeutic applications (Adamovich et al., 2018; Mirskova et al., 2012).
Environmental Safety and Toxicity Mitigation
Further research emphasizes the importance of understanding and mitigating the environmental and health risks associated with chlorophenyl compounds. Advanced oxidation processes, such as those involving nanoscale zero-valent iron (nZVI) and persulfate, have been explored for the efficient degradation of chlorophenoxyacetic acids, illustrating the ongoing efforts to ensure environmental safety and reduce the toxicity of these compounds in water sources. These studies shed light on the mechanisms and optimization of processes for removing hazardous compounds, contributing to safer agricultural practices and water treatment technologies (Jaafarzadeh et al., 2017; Boye et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfinylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-6-1-3-7(4-2-6)13(12)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQBJZGWNGYNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3996-47-2 | |
Record name | 4-Chlorophenylsulfinylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.